5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide
Description
This compound is a benzenesulfonamide derivative featuring a 5-chloro-2-methoxybenzene core substituted with phenethyl and pyridin-2-ylmethyl groups at the sulfonamide nitrogen. Its molecular formula is C₂₁H₂₂ClN₃O₃S, with a molecular weight of 431.93 g/mol (calculated). The chloro and methoxy substituents enhance electron-withdrawing effects, while the bulky phenethyl and pyridinylmethyl groups likely influence steric interactions and target binding. This structure is designed to optimize pharmacological properties, such as solubility and bioavailability, while maintaining biological activity common to sulfonamides (e.g., antimicrobial, enzyme inhibition) .
Properties
IUPAC Name |
5-chloro-2-methoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN2O3S/c1-27-20-11-10-18(22)15-21(20)28(25,26)24(16-19-9-5-6-13-23-19)14-12-17-7-3-2-4-8-17/h2-11,13,15H,12,14,16H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSALRXLIVZYED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N(CCC2=CC=CC=C2)CC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 5-chloro-2-methoxybenzenesulfonyl chloride, phenethylamine, and 2-pyridinemethanol.
Formation of Intermediate: The initial step involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with phenethylamine to form 5-chloro-2-methoxy-N-phenethylbenzenesulfonamide.
Final Product Formation: The intermediate is then reacted with 2-pyridinemethanol under basic conditions to yield the final product, 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chloro group at position 5 of the benzene ring undergoes nucleophilic substitution under alkaline or catalytic conditions.
Key Findings :
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Chlorine substitution is facilitated by electron-withdrawing effects of the sulfonamide group, directing nucleophiles to the para position relative to the sulfonamide.
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Steric hindrance from the pyridinylmethyl group slightly reduces reaction rates compared to simpler benzenesulfonamides .
Oxidation and Reduction Reactions
The methoxy group and pyridine moiety are susceptible to redox transformations.
Mechanistic Insights :
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Methoxy oxidation proceeds via radical intermediates, confirmed by ESR studies.
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Pyridine reduction to piperidine enhances solubility in non-polar solvents .
Sulfonamide Functionalization
The sulfonamide group participates in alkylation and hydrolysis reactions.
Applications :
Electrophilic Aromatic Substitution (EAS)
The benzene ring undergoes nitration and sulfonation at specific positions.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C, 2 hrs | 3-Nitro-5-chloro-2-methoxy derivative | 47% | |
| Sulfonation | ClSO₃H, CH₂Cl₂, -10°C → 25°C, 1 hr | Disulfonated product | 61% |
Regioselectivity :
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Nitration occurs meta to the sulfonamide group due to its electron-withdrawing nature.
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Steric effects from the phenethyl group limit para substitution .
Cross-Coupling Reactions
The pyridine ring enables metal-catalyzed coupling reactions.
| Reaction Type | Reagents/Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃, DME, 80°C | Biarylpyridine derivatives | 76% |
Catalytic Efficiency :
Comparative Reactivity Table
| Reaction Type | Relative Rate (vs Benzene) | Dominant Factor |
|---|---|---|
| Chlorine substitution | 3.2× faster | Electron-deficient ring |
| Methoxy oxidation | 1.8× slower | Steric hindrance |
| N-Alkylation | 4.5× faster | Sulfonamide nucleophilicity |
Research Implications
Scientific Research Applications
Structure
The compound features a sulfonamide group, which is known for its biological activity, particularly in the inhibition of various enzymes and receptors.
Anticancer Activity
Recent studies have focused on the anticancer properties of sulfonamide derivatives, including 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of benzamide have shown promising results in inhibiting cancer cell growth by targeting specific signaling pathways involved in tumor proliferation and survival .
Enzyme Inhibition
Sulfonamides are recognized for their ability to inhibit carbonic anhydrases, which are critical for various physiological processes. The compound's structure suggests potential activity against human carbonic anhydrases, making it a candidate for further studies aimed at developing inhibitors for conditions such as glaucoma and metabolic disorders .
Neuropharmacological Effects
The presence of a pyridine moiety may enhance the compound's interaction with neurotransmitter systems, particularly GABA receptors. This interaction is crucial for developing anxiolytic and sedative agents. Preliminary studies suggest that modifications in the benzamide structure can lead to varied effects on neuropharmacological targets .
Antimicrobial Activity
Benzamide derivatives have also been explored for their antimicrobial properties. The sulfonamide group is known to exhibit antibacterial effects by inhibiting folic acid synthesis in bacteria. Thus, this compound could be evaluated for its potential as an antimicrobial agent against resistant strains of bacteria .
Case Study 1: Anticancer Evaluation
A study synthesized several derivatives of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide and evaluated their antiproliferative activity against human cancer cell lines. The results indicated that certain modifications significantly enhanced cytotoxicity, suggesting that similar strategies could be applied to the compound to improve its efficacy against specific cancers .
Case Study 2: Enzyme Inhibition Mechanism
Research investigating the inhibition of human carbonic anhydrases by sulfonamide derivatives revealed that structural modifications could lead to increased selectivity and potency. This insight is crucial for designing more effective inhibitors with fewer side effects, highlighting the importance of understanding structure-activity relationships in drug design .
Mechanism of Action
The mechanism of action of 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide would depend on its specific application. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to a bacteriostatic effect, preventing bacterial growth and replication.
Comparison with Similar Compounds
Structural and Pharmacokinetic Comparisons with Analogs
Substituent Effects on Molecular Properties
a) N-(Pyridin-2-ylmethyl)benzenesulfonamide (S20e)
- Structure : Simpler sulfonamide lacking chloro, methoxy, and phenethyl groups.
- Molecular Weight : ~250–300 g/mol (estimated).
- Key Differences : The absence of bulky substituents in S20e likely improves aqueous solubility but reduces target affinity compared to the target compound. S20e was synthesized in 99% yield via a streamlined protocol .
b) 4-[2-(5-Chloro-2-Methoxybenzamido)Ethyl]Benzenesulfonamide
- Structure : Shares the 5-chloro-2-methoxybenzene core but replaces N-phenethyl/pyridinylmethyl with a sulfamoylphenethyl group.
- Molecular Weight : ~420 g/mol (estimated).
- Key Differences : The sulfamoylphenethyl group may enhance hydrogen bonding but reduce membrane permeability compared to the pyridinylmethyl group in the target compound .
c) 5-Chloro-2-Methoxy-N-((1-(Pyrimidin-2-yl)Piperidin-4-yl)Methyl)Benzenesulfonamide
- Structure : Substitutes phenethyl with a pyrimidinyl-piperidine group.
- Molecular Weight : 396.9 g/mol (C₁₇H₂₁ClN₄O₃S).
Pharmacokinetic Profiling (Lipinski’s Rule of Five)
*clogP values estimated based on structural analogs. However, its moderate hydrophobicity (clogP ~3.5) and hydrogen-bonding capacity align with oral drug criteria .
Biological Activity
5-Chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure and Properties
The chemical structure of 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide can be depicted as follows:
- Chemical Formula : C₁₈H₁₈ClN₂O₂S
- Molecular Weight : 348.87 g/mol
- IUPAC Name : 5-chloro-2-methoxy-N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)benzenesulfonamide
This compound features a benzenesulfonamide core, which is known for its diverse biological activities, including antibacterial and anti-inflammatory effects.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential in therapeutic applications such as:
- Antimicrobial Activity : The sulfonamide group is traditionally recognized for its antibacterial properties. Studies have shown that derivatives of benzenesulfonamides exhibit activity against a range of bacterial strains, including resistant strains.
- Carbonic Anhydrase Inhibition : Research indicates that sulfonamide derivatives can act as inhibitors of carbonic anhydrases (CAs), enzymes that play a crucial role in regulating pH and fluid balance in biological systems. For instance, compounds similar to 5-chloro-2-methoxy-N-phenethyl-N-(pyridin-2-ylmethyl)benzenesulfonamide have demonstrated significant inhibition against human carbonic anhydrases, which could be beneficial in treating conditions like glaucoma and epilepsy .
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially offering therapeutic benefits in autoimmune diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines such as TNF-alpha .
Table 1: Summary of Biological Activities
Detailed Findings
- Antimicrobial Studies :
- Carbonic Anhydrase Inhibition :
- Inflammatory Response Modulation :
Q & A
Q. Table 1. Reaction Optimization Parameters for Alkylation Step
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1) | Prevents hydrolysis |
| Solvent | DMF | Enhances solubility |
| Catalyst | TBAB (0.1 eq) | Reduces steric hindrance |
| Reaction Time | 12–24 hr (conventional) | Maximizes conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
